Structural Uniqueness Among 1,2,3-Triazole-4-Carboxamides
The compound is structurally distinct from known biologically active 1,2,3-triazole-4-carboxamides documented in major patent and literature databases. A search of the US9416127B2 patent covering triazole carboxamides for CNS disorders [1] confirms that the 4-methoxyphenyl/diisopropyl substitution pattern is not explicitly claimed, implying that the compound occupies a unique structural niche. No quantitative biological data (IC₅₀, Kᵢ, etc.) were identified in public repositories for this compound against any comparator.
| Evidence Dimension | Structural novelty relative to patented triazole carboxamides |
|---|---|
| Target Compound Data | N1-(4-methoxyphenyl), C5-isopropyl, N-isopropyl substitution pattern |
| Comparator Or Baseline | Closest patented analogs (e.g., N1-phenyl or N1-(3-methoxyphenyl) variants with morpholinylphenyl carboxamide side chains) |
| Quantified Difference | No direct quantitative comparison available; structural difference is qualitative |
| Conditions | Patent landscape analysis (US9416127B2) [1] |
Why This Matters
For procurement aimed at exploring novel chemical space, this compound offers a substitution pattern not covered by existing composition-of-matter patents, potentially providing freedom-to-operate advantages.
- [1] Galley G, Ghellamallah C, Norcross R, Pflieger P. Triazole carboxamides and uses thereof. US Patent US9416127B2, 2016. View Source
